Phenoxymethylpenilloic Acid (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid is a synthetic compound with a molecular formula of C15H20N2O4S. This compound is known for its unique structure, which includes a thiazolidine ring, a phenoxyacetyl group, and a carboxylic acid functional group.
Preparation Methods
The synthesis of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-phenoxyacetic acid with thiazolidine derivatives. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by reacting a suitable amine with a thioester or a thiol in the presence of a base.
Acylation: The thiazolidine derivative is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Scientific Research Applications
5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of new drugs for treating various diseases.
Biological Studies: The compound has been used in biological studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5,5-Dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid can be compared with other similar compounds, such as:
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group and have similar chemical properties and reactivity.
Thiazolidine Derivatives: Compounds with the thiazolidine ring structure exhibit similar biological activities and can be used in similar applications.
Carboxylic Acid Derivatives: Compounds with carboxylic acid functional groups have similar chemical reactivity and can undergo similar types of reactions
Properties
IUPAC Name |
5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-15(2)13(14(19)20)17-12(22-15)8-16-11(18)9-21-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABJOXIJXQOSPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)CNC(=O)COC2=CC=CC=C2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400521 |
Source
|
Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4847-29-4 |
Source
|
Record name | 5,5-Dimethyl-2-[(2-phenoxyacetamido)methyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.